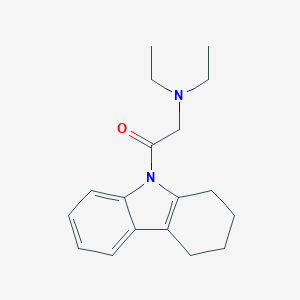![molecular formula C18H11F7N2OS B249912 5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole](/img/structure/B249912.png)
5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole, also known as MTFMT, is a new chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole acts as a potent inhibitor of various enzymes and receptors such as acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase, and tyrosinase. It binds to the active site of these enzymes and blocks their activity, leading to various physiological effects.
Biochemical and Physiological Effects:
5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole has been shown to exhibit various biochemical and physiological effects such as antioxidant, anti-inflammatory, and antitumor activities. It also exhibits neuroprotective and cardioprotective effects by inhibiting the activity of acetylcholinesterase and carbonic anhydrase, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole has several advantages as a research tool such as its high potency, selectivity, and ease of synthesis. However, it also has some limitations such as its toxicity and limited solubility in aqueous media.
Orientations Futures
There are several future directions for research on 5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole such as developing new derivatives with improved physicochemical and pharmacological properties, studying its interaction with various enzymes and receptors, and exploring its potential applications in drug discovery and development.
Conclusion:
In conclusion, 5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole is a new chemical compound with potential applications in various fields of scientific research. Its synthesis method is simple and efficient, and it exhibits potent inhibitory activity against various enzymes and receptors. Further research is needed to explore its full potential as a research tool and drug candidate.
Méthodes De Synthèse
5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole can be synthesized using a simple and efficient method involving the reaction of 5-methoxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)thiophenol in the presence of a base such as potassium carbonate. The reaction proceeds smoothly at room temperature and yields 5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole in high purity and yield.
Applications De Recherche Scientifique
5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole has potential applications in various fields of scientific research such as medicinal chemistry, biochemistry, and pharmacology. It can be used as a probe to study the mechanism of action of various enzymes and receptors. 5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole can also be used as a pharmacophore to design new drugs with improved efficacy and selectivity.
Propriétés
Formule moléculaire |
C18H11F7N2OS |
|---|---|
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
5-methoxy-3-methyl-1-phenyl-4-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanylpyrazole |
InChI |
InChI=1S/C18H11F7N2OS/c1-8-15(17(28-2)27(26-8)9-6-4-3-5-7-9)29-16-13(21)11(19)10(18(23,24)25)12(20)14(16)22/h3-7H,1-2H3 |
Clé InChI |
CZYDIVLBEJSXTN-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OC)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)
![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)
![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)
![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B249844.png)
![methyl 6'-amino-5'-cyano-2'-ethyl-1,3-dihydro-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3'-carboxylate](/img/structure/B249845.png)


![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)

![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)

![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)

![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)